An In-depth Technical Guide to (6-Methoxynaphthalen-2-yl)methanol: Chemical Properties and Structure
An In-depth Technical Guide to (6-Methoxynaphthalen-2-yl)methanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (6-Methoxynaphthalen-2-yl)methanol. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.
Chemical Structure and Identifiers
(6-Methoxynaphthalen-2-yl)methanol is an aromatic alcohol featuring a naphthalene core substituted with a methoxy group at the 6-position and a hydroxymethyl group at the 2-position.
Table 1: Chemical Identifiers for (6-Methoxynaphthalen-2-yl)methanol
| Identifier | Value | Citation |
| IUPAC Name | (6-methoxynaphthalen-2-yl)methanol | |
| Synonyms | 2-(Hydroxymethyl)-6-methoxynaphthalene, 6-Methoxy-2-naphthalenemethanol | [1] |
| CAS Number | 60201-22-1 | [1] |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| SMILES | COC1=CC=C2C=C(C=CC2=C1)CO | [1] |
| InChI | InChI=1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3 | [2] |
| InChIKey | YKZCYRHZTSJCAO-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of (6-Methoxynaphthalen-2-yl)methanol are summarized in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of (6-Methoxynaphthalen-2-yl)methanol
| Property | Value | Citation |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Powder to crystal | |
| Melting Point | 113.5-114.5 °C | |
| Boiling Point | 358.8 ± 17.0 °C (Predicted) | |
| Density | 1.166 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents like dichloromethane; limited solubility in water. | |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |
| LogP | 2.3407 | [1] |
| Storage Temperature | 2-8°C |
Spectral Data
Table 3: Predicted and Representative Spectral Data
| Spectrum Type | Key Peaks / Signals (Predicted/Representative) |
| ¹H NMR | Aromatic Protons (Ar-H): ~7.1-7.8 ppm (multiplets)Methylene Protons (-CH₂OH): ~4.7 ppm (singlet or doublet)Methoxy Protons (-OCH₃): ~3.9 ppm (singlet)Hydroxyl Proton (-OH): Variable, ~1.5-2.5 ppm (broad singlet) |
| ¹³C NMR | Aromatic Carbons (Ar-C): ~105-135 ppmQuaternary Aromatic Carbons (Ar-C): ~128-158 ppmMethylene Carbon (-CH₂OH): ~65 ppmMethoxy Carbon (-OCH₃): ~55 ppm |
| IR Spectroscopy | O-H Stretch (Alcohol): ~3200-3600 cm⁻¹ (broad)C-H Stretch (Aromatic): ~3000-3100 cm⁻¹C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹C=C Stretch (Aromatic): ~1500-1600 cm⁻¹C-O Stretch (Alcohol): ~1000-1260 cm⁻¹C-O Stretch (Ether): ~1020-1275 cm⁻¹ |
Synthesis and Experimental Protocols
(6-Methoxynaphthalen-2-yl)methanol is commonly synthesized via the reduction of an appropriate carbonyl precursor, such as an ester or an aldehyde. A reliable method involves the reduction of methyl 6-methoxy-2-naphthoate using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Red-Al.[3]
This protocol is adapted from standard procedures for the reduction of esters to primary alcohols using Lithium Aluminum Hydride.
Materials and Reagents:
-
Methyl 6-methoxy-2-naphthoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ethyl acetate
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite or filter paper
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: A suspension of LiAlH₄ (approx. 1.0-1.5 molar equivalents) in anhydrous THF is added to the reaction flask. The suspension is cooled to 0 °C using an ice bath.
-
Addition of Ester: Methyl 6-methoxy-2-naphthoate (1.0 molar equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled back to 0 °C. Excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of NH₄Cl.
-
Isolation and Purification: The resulting suspension is filtered through a pad of Celite to remove the aluminum salts, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude (6-Methoxynaphthalen-2-yl)methanol. The product can be further purified by recrystallization.
Disclaimer: This protocol involves hazardous reagents and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Logical Relationships and Synthetic Utility
(6-Methoxynaphthalen-2-yl)methanol is a key building block in multi-step syntheses. Its primary utility lies in its role as a precursor to other important intermediates.
Caption: Workflow for the synthesis of (6-Methoxynaphthalen-2-yl)methanol.
(6-Methoxynaphthalen-2-yl)methanol can be oxidized to form 6-methoxy-2-naphthaldehyde.[3] This aldehyde is a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone .
Caption: Synthetic relationship to the NSAID Nabumetone.
This guide provides foundational technical information for (6-Methoxynaphthalen-2-yl)methanol, highlighting its structure, properties, and synthetic relevance. For further details on specific applications or analytical techniques, consulting the primary literature is recommended.


